molecular formula C18H18BrN3O3 B2488655 4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034238-00-9

4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B2488655
CAS No.: 2034238-00-9
M. Wt: 404.264
InChI Key: ITCCHQHFRBPGLI-UHFFFAOYSA-N
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Description

4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a synthetic chemical reagent designed for advanced pharmacological and medicinal chemistry research. This compound features a complex molecular architecture that combines azetidine, nicotinoyl, and pyridinone pharmacophores, a design strategy often employed in the development of targeted therapeutic agents. The azetidine ring is a notable structural motif found in ligands for neurological targets, such as nicotinic acetylcholine receptors (nAChRs) . Meanwhile, the pyridinone scaffold is frequently investigated in oncology research for its potential to inhibit various enzymatic pathways or disrupt cellular processes like tubulin polymerization . The inclusion of a bromine atom on the nicotinoyl group enhances the molecule's potential for further synthetic modification, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key precursor or lead molecule in programs aimed at developing novel small-molecule probes for studying signal transduction, cell proliferation, and neuronal function. Its primary research value lies in its potential to help elucidate new biological mechanisms and identify hits for future drug discovery campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-11-4-15(6-17(23)22(11)14-2-3-14)25-16-9-21(10-16)18(24)12-5-13(19)8-20-7-12/h4-8,14,16H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCCHQHFRBPGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Group Installation at Position 6

The 6-methyl group is typically introduced early in the synthesis. One approach involves starting with 6-methylpyridin-2(1H)-one, which can be synthesized via oxidation of 6-methylpyridine using hydrogen peroxide in acidic conditions. Alternatively, methylation at position 6 can occur via directed ortho-metalation (DoM) followed by quenching with methyl iodide.

Functionalization at Position 4: Azetidin-3-yloxy Group Installation

The azetidin-3-yloxy moiety at position 4 requires precise stereochemical control due to the strained four-membered azetidine ring.

Azetidine Ring Synthesis

Azetidine precursors are commonly prepared via intramolecular cyclization of 3-amino alcohols or through ring-closing metathesis. For instance, 3-azetidinol can be synthesized by reducing 3-azetidinone with lithium aluminum hydride (LAH). Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group is often necessary to prevent side reactions during subsequent steps.

Etherification via Mitsunobu Reaction

Coupling the azetidine alcohol to the pyridinone core is achieved using the Mitsunobu reaction, which facilitates the formation of ether linkages under mild conditions. A typical protocol involves reacting 3-azetidinol with the pyridin-2(1H)-one derivative in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method ensures retention of configuration at the stereogenic centers.

Nicotinoyl Group Coupling at the Azetidine Nitrogen

The final step involves introducing the 5-bromonicotinoyl group to the azetidine nitrogen.

Synthesis of 5-Bromonicotinoyl Chloride

5-Bromonicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted under reflux in anhydrous dichloromethane (DCM), yielding 5-bromonicotinoyl chloride with high purity.

Amide Bond Formation

The azetidine amine, generated by deprotection of the Boc-protected intermediate using trifluoroacetic acid (TFA), is reacted with 5-bromonicotinoyl chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Schlenk techniques or inert atmosphere conditions may be employed to prevent moisture-sensitive side reactions.

Optimization and Challenges

Regioselectivity in Bromination

Ensuring bromination occurs exclusively at the 5-position of the nicotinoyl group requires careful control. Directed ortho-bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can enhance regioselectivity.

Steric Considerations

The bulky cyclopropyl and azetidinyloxy groups may hinder coupling reactions. Microwave-assisted synthesis or high-pressure conditions can accelerate reaction rates and improve yields.

Purification Strategies

Intermediate and final compounds are purified via column chromatography (silica gel, eluting with ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridinone core can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: : The brominated nicotinoyl group can be reduced to form the corresponding amine.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Amines derived from the brominated nicotinoyl group.

  • Substitution: : Alkylated or arylated derivatives of the compound.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug discovery.

  • Industry: : It might find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the azetidine ring and the brominated nicotinoyl group. Similar compounds might include other brominated nicotinoyl derivatives or pyridinone-based structures. the combination of these features in this particular compound sets it apart.

List of Similar Compounds

  • 5-Bromonicotinoyl chloride

  • Piperidin-4-yl derivatives

  • Pyridinone-based compounds

Biological Activity

The compound 4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Azetidine Ring : A four-membered saturated ring that contributes to the compound's biological interactions.
  • Pyridine Derivative : The pyridine moiety is known for its role in various biological activities.
  • Bromonicotinoyl Group : This functional group enhances the compound's interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C15H16BrN3O2C_{15}H_{16}BrN_{3}O_{2}.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, influencing signal transduction processes.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

  • Antibacterial Activity : The compound was tested against several bacterial strains, showing moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition Assays : It demonstrated significant inhibition of acetylcholinesterase (AChE) and urease, with IC50 values comparable to established inhibitors.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AChE InhibitionHuman AChE5.0
Urease InhibitionUrease from Helicobacter pylori8.0

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridine derivatives, the compound exhibited promising results against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in vitro. It was found to significantly inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Wide distribution across tissues due to its lipophilicity.
  • Metabolism : Primarily metabolized in the liver with potential involvement of cytochrome P450 enzymes.

Toxicological Assessment

Toxicological evaluations indicate that the compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses.

Q & A

Q. What are the optimal synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

Answer: The synthesis of structurally similar pyridinone derivatives often involves multi-step reactions, including condensation, hydrolysis, and halogenation. For example, highlights the use of acidic hydrolysis of cyano-substituted intermediates followed by Hofmann reactions with sodium hypobromite to introduce bromine. Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity in condensation steps.
  • Catalyst optimization : Potassium tert-butoxide in DMSO improves cyclization efficiency.
  • Halogenation control : Sodium hypobromite concentration and temperature must be optimized to avoid over-bromination.
    Yield and purity can be monitored via HPLC or LC-MS, with adjustments to reaction time (e.g., 12–24 hours for hydrolysis) and stoichiometric ratios (e.g., 1.2 equivalents of brominating agents) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., azetidine oxygen linkage, cyclopropyl group).
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the azetidin-3-yloxy moiety.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion).
    demonstrates the use of SMILES and InChi notations for cross-referencing computational models with experimental data .

Advanced Research Questions

Q. What experimental designs are recommended to assess the compound’s environmental fate and biodegradation pathways?

Answer: Adopt a tiered approach inspired by ’s environmental impact framework:

  • Phase 1 (Lab-scale) :
    • Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via UV-Vis or GC-MS.
    • Photolysis : Use simulated sunlight (e.g., xenon arc lamps) to assess UV stability.
  • Phase 2 (Ecosystem modeling) :
    • Biotic transformations : Use soil/water microcosms with LC-MS/MS to identify microbial metabolites.
    • Bioaccumulation assays : Measure logP values (e.g., shake-flask method) to predict partitioning behavior.
      Contradictions in data (e.g., unexpected persistence in acidic conditions) should prompt re-evaluation of reactive sites (e.g., bromine substitution stability) .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity in different assay systems?

Answer: Contradictions often arise from assay-specific variables. Methodological solutions include:

  • Dose-response normalization : Express activity relative to positive controls (e.g., IC50 values standardized against reference inhibitors).
  • Cellular context : Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects.
  • Redox interference checks : Test for false positives caused by compound autofluorescence or thiol reactivity (e.g., use DTNB assays).
    ’s approach to antioxidant activity analysis (e.g., DPPH radical scavenging with phenolic controls) provides a template for minimizing artifacts .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer: Combine computational and biophysical methods:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to nicotinoid receptors.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized targets.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions.
    emphasizes linking these methods to theoretical frameworks (e.g., structure-activity relationship models) to rationalize discrepancies between in silico and in vitro data .

Q. How should researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?

Answer: Follow ICH guidelines with modifications for lab-scale stability:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2O2).
  • Analytical endpoints : Track degradation products via UPLC-PDA and confirm structures with NMR.
  • pH-dependent stability : Use buffer systems (e.g., ammonium acetate, pH 6.5, as in ) to simulate physiological conditions .

Q. What methodologies are suitable for analyzing the compound’s pharmacokinetic properties in preclinical models?

Answer: Employ a combination of in vivo and in silico approaches:

  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
  • PBPK modeling : Integrate logP, pKa, and permeability data (e.g., Caco-2 assays) to predict absorption.
    ’s emphasis on theory-driven research aligns with using compartmental models to interpret pharmacokinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.